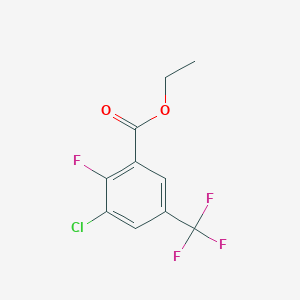
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 773135-53-8 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 270.61 . The InChI code for the compound is 1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Agrochemicals and Fungicides
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate has been investigated for its potential as an agrochemical. Researchers have found that the trifluoromethyl-substituted pyridine derivative (a related compound) exhibits higher fungicidal activity compared to chlorine and other derivatives . This suggests that our compound might also have fungicidal properties, making it a candidate for developing novel fungicides.
Pharmaceutical Intermediates
The compound’s unique structure makes it valuable as a building block in pharmaceutical synthesis. For instance, it can serve as a precursor for fluazinam, a fungicide used in agriculture. Researchers have explored its utility in constructing more complex molecules, which could lead to new drug candidates .
Quantitative Structure-Activity Relationship (QSAR) Studies
This compound has been part of QSAR modeling studies. These models aim to predict the biological activity or toxicity of compounds based on their chemical structure. By understanding the relationships between molecular features and biological effects, researchers can design safer and more effective chemicals .
Organic Synthesis and Medicinal Chemistry
The compound’s trifluoromethyl group can significantly influence its reactivity and interactions with other molecules. Medicinal chemists and synthetic organic chemists explore its use in designing new drugs or functional materials. Its unique fluorinated motif may enhance bioavailability, metabolic stability, and binding affinity .
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Propriétés
IUPAC Name |
ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDODRSQKYJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


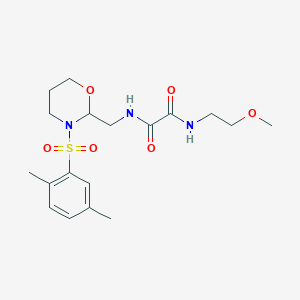
![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)
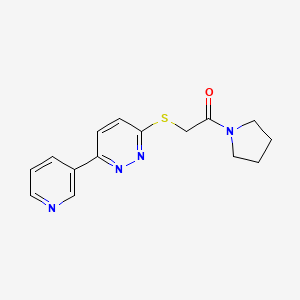
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)
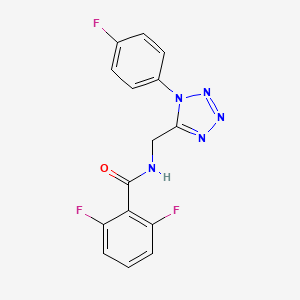

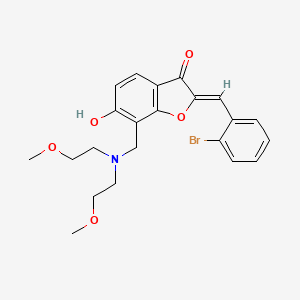




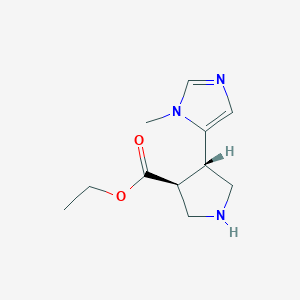
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)